The Photophysics and Bioorthogonal Application of Cyanine3.5 Azide Chloride: A Technical Guide
The Photophysics and Bioorthogonal Application of Cyanine3.5 Azide Chloride: A Technical Guide
Executive Summary
For researchers and drug development professionals, selecting the optimal fluorophore is a critical decision that dictates the sensitivity, multiplexing capability, and photostability of an assay. Cyanine3.5 (Cy3.5) azide chloride is a highly specialized, near-infrared-leaning fluorescent probe designed to bridge the spectral gap between traditional Cy3 and Cy5 dyes. Functionalized with an azide moiety, it serves as a powerful reagent for bioorthogonal conjugation via click chemistry.
This whitepaper provides an in-depth analysis of the excitation and emission spectra of Cy3.5 azide chloride, the structural causality behind its photophysical properties, and field-proven protocols for its application in biomolecular labeling.
Photophysical Profile and Spectral Causality
The photophysical behavior of Cyanine3.5 is governed by its molecular architecture. Understanding the relationship between its structure and its excitation/emission spectra is essential for optimizing Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) assays.
Excitation and Emission Spectra
Cyanine3.5 azide chloride exhibits an excitation maximum (
-
Solvent Dependency: In organic solvents like DMSO or methanol, the spectra tend to blue-shift slightly toward 581/596 nm[2]. When conjugated to proteins in aqueous buffers, the local dielectric constant and restricted rotational freedom typically red-shift the maxima toward 591/604 nm[1],[3].
-
Brightness and Quantum Yield: The dye boasts a high molar extinction coefficient (
) ranging from 116,000 to 150,000 [4],[5]. While standalone cyanine dyes often exhibit lower quantum yields ( ), their fluorescence intensity increases significantly upon biomolecular conjugation due to the restriction of non-radiative cis-trans photoisomerization[4],[].
Structural Causality: Why Cy3.5 Bridges the Gap
The spectral properties of cyanine dyes are primarily dictated by the length of their conjugated polymethine chain. Cy3 utilizes a trimethine bridge (exciting at ~550 nm), while Cy5 uses a pentamethine bridge (exciting at ~650 nm)[].
Cyanine3.5 maintains the trimethine bridge of Cy3 but replaces the standard indolium heterocycles with benzindolium (benzo-fused) rings . This structural modification extends the
Structural evolution and spectral shifting from Cy3 to Cy3.5.
The Role of the Azide and Chloride Components
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The Azide Group: The azide functionality is highly compact and biologically inert (bioorthogonal). It enables two primary conjugation pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes, and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with cyclic alkynes like DBCO or BCN[1],[3].
-
The Chloride Counterion: The quaternary nitrogen in the cyanine core carries a positive charge, which is balanced by a chloride counterion. Because it lacks the sulfonate groups found in sulfo-Cyanine3.5, the chloride salt variant is highly soluble in organic solvents (DMSO, DMF, chloroform) but poorly soluble in pure water[2]. This necessitates the use of organic co-solvents during the preparation of stock solutions.
Table 1: Comparative Photophysical Properties
| Property | Cyanine 3 (Cy3) | Cyanine 3.5 (Cy3.5) | Cyanine 5 (Cy5) |
| Excitation Max ( | ~550 nm | 581 - 591 nm | ~650 nm |
| Emission Max ( | ~570 nm | 596 - 604 nm | ~670 nm |
| Extinction Coefficient ( | ~150,000 | ~116,000 - 150,000 | ~250,000 |
| Polymethine Chain | Trimethine | Trimethine (Benzo-fused) | Pentamethine |
| Primary Application | Standard Orange/Red Imaging | FRET Acceptor/Donor, Multiplexing | Deep Red/NIR Imaging |
Experimental Protocol: CuAAC Bioorthogonal Labeling
To ensure scientific integrity, the following protocol for labeling an alkyne-modified protein with Cyanine3.5 azide chloride is designed as a self-validating system . It incorporates specific stoichiometric controls and a mathematical validation step to quantify the Degree of Labeling (DOL).
Causality-Driven Methodology
Step 1: Reagent Preparation
-
Action: Dissolve Cyanine3.5 azide chloride in anhydrous DMSO to a concentration of 10 mM.
-
Causality: The chloride salt is hydrophobic[2]. Anhydrous DMSO prevents the premature hydrolysis of the dye and ensures complete solubilization.
Step 2: Reaction Assembly
-
Action: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein (1-5 mg/mL in PBS, pH 7.4).
-
Cyanine3.5 azide chloride (5-10 molar equivalents relative to the protein).
-
Premixed catalytic complex: CuSO
(1 mM final) and TBTA ligand (5 mM final).
-
-
Causality: The TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ligand is critical. It coordinates with Cu(I), stabilizing the oxidation state and preventing the generation of reactive oxygen species (ROS) that would otherwise degrade the protein or bleach the fluorophore.
Step 3: Initiation via Reduction
-
Action: Add Sodium Ascorbate (10 mM final concentration) to the mixture last. Vortex gently and incubate in the dark at room temperature for 1-2 hours.
-
Causality: Ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ. Adding it last ensures that the Cu(I) is immediately captured by the TBTA ligand and the azide/alkyne substrates, preventing disproportionation.
Step 4: Purification and Validation (Self-Validating Step)
-
Action: Purify the conjugate using a Size Exclusion Chromatography (SEC) spin column (e.g., Sephadex G-25) equilibrated with PBS.
-
Validation: Measure the absorbance of the purified conjugate at 280 nm (Protein) and 591 nm (Cy3.5). Calculate the Degree of Labeling (DOL) using the Beer-Lambert law:
Where
CuAAC bioorthogonal conjugation workflow for Cyanine3.5 azide.
Advanced Applications: FRET and BRET
Because its excitation and emission spectra lie precisely between Cy3 and Cy5, Cyanine3.5 is heavily utilized in complex resonance energy transfer systems[3].
In multiplexed FRET assays, Cy3.5 acts as a highly efficient acceptor for green-emitting donors (e.g., FITC, Cy2, or GFP) due to the strong overlap between the donor emission and the broad 591 nm absorption band of Cy3.5. Conversely, its 604 nm emission profile makes it an excellent donor for deep-red acceptors like Cy5 or Cy5.5[3],[8]. The rigid benzo-fused structure of Cy3.5 also grants it superior photostability under continuous laser illumination compared to standard trimethine cyanines, making it ideal for single-molecule FRET (smFRET) applications where photobleaching is a primary limiting factor[9].
References
-
Interchim . CYanine Azide. Retrieved from [Link]
-
University of Illinois . Lab 1: Ensemble Fluorescence Basics. Retrieved from[Link]
-
National Institutes of Health (PMC) . Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments. Retrieved from[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. omichem.com [omichem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cyanine 3.5 azide [equivalent to Cy3.5® azide] | AAT Bioquest [aatbio.com]
- 8. courses.physics.illinois.edu [courses.physics.illinois.edu]
- 9. Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments - PMC [pmc.ncbi.nlm.nih.gov]
